molecular formula C9H4BrClFN B1449253 4-Bromo-1-chloro-8-fluoroisoquinoline CAS No. 1542024-47-4

4-Bromo-1-chloro-8-fluoroisoquinoline

Cat. No. B1449253
M. Wt: 260.49 g/mol
InChI Key: VCQKAKNGDZTZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-chloro-8-fluoroisoquinoline is a chemical compound with the molecular formula C9H4BrClFN . It has a molecular weight of 260.49 .

Scientific Research Applications

Modification of Isoquinoline-1,3-dione Scaffold

The isoquinoline-1,3-dione scaffold, including variants like 4-bromo-1-chloro-8-fluoroisoquinoline, has been studied for its potential in medicinal chemistry. A metal-free approach involving the use of Brønsted acids has been developed for arylating and fluorinating diazo homophthalimides, leading to the preparation of 4-fluorotetrahydroisoquinoline building blocks. This method offers a new pathway for accessing medicinally relevant carboxylic acid isosteres and their precursors (Golushko et al., 2019).

Crystal Structures and Spectral Characterization

Research has been conducted on derivatives of 8-hydroxyquinoline, including those with halo groups such as fluorine, chlorine, and bromine. These studies involve crystal structure analysis and spectral characterization, contributing to the understanding of how these halogen groups influence the molecular structure and properties of these compounds (Kotian et al., 2021).

Synthesis of Quinolines

The synthesis of quinolines, including halogenated variants, has been explored for their applications in disease research. One such study involved the development of methods for synthesizing 6-bromo-quinolin-2(1H)-one, a process that demonstrates the broader implications of halogenated quinolines in pharmaceutical research (Wlodarczyk et al., 2011).

Fungicidal Activity

Research into the fungicidal activity of quinoline derivatives, including those with bromo, chloro, and fluoro substitutions, has revealed their potential as protectant fungicides. This line of study shows the agricultural and biological applications of such chemically modified quinolines (James et al., 1981).

properties

IUPAC Name

4-bromo-1-chloro-8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-4-13-9(11)8-5(6)2-1-3-7(8)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQKAKNGDZTZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-8-fluoroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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